
1-(4-Benzylmorpholin-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(4-Benzylmorpholin-2-yl)propan-1-amine involves several steps. One common synthetic route includes the reaction of 4-benzylmorpholine with propan-1-amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Análisis De Reacciones Químicas
1-(4-Benzylmorpholin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Benzylmorpholin-2-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases due to its unique biological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzylmorpholin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit beneficial biological effects by modulating cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence mitochondrial function and energy metabolism.
Comparación Con Compuestos Similares
1-(4-Benzylmorpholin-2-yl)propan-1-amine can be compared with other similar compounds such as:
4-Benzylmorpholine: A precursor in the synthesis of this compound.
Propan-1-amine: Another precursor used in the synthesis.
Other morpholine derivatives: These compounds share structural similarities and may exhibit similar biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological properties, which make it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1-(4-benzylmorpholin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-13(15)14-11-16(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAAOXUBCOHRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CN(CCO1)CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
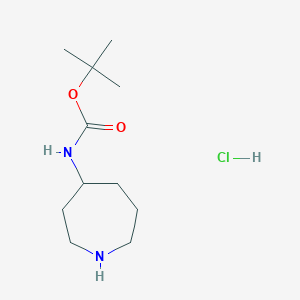
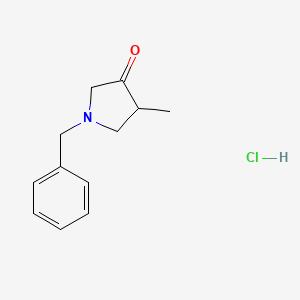
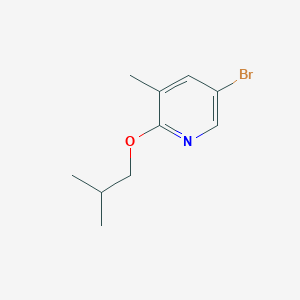
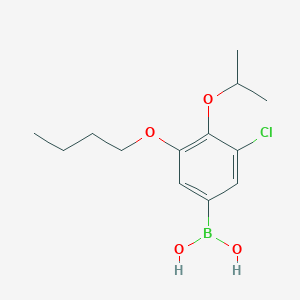
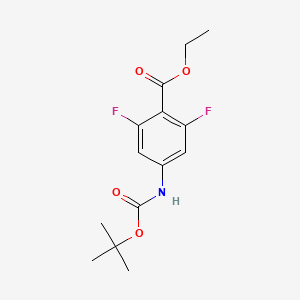
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

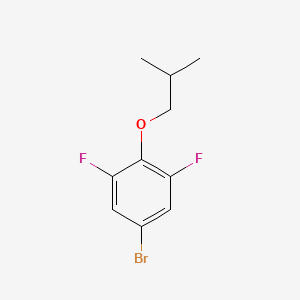
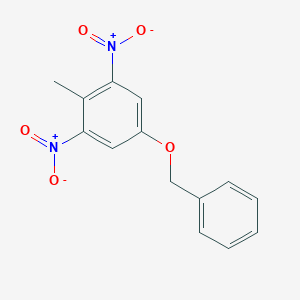
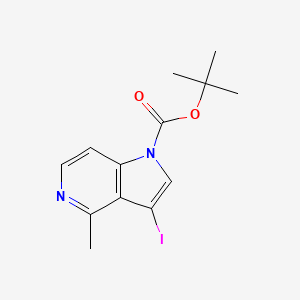
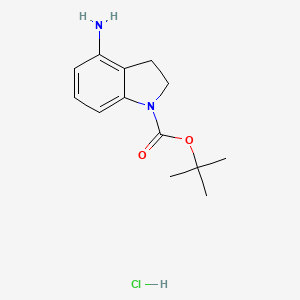

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)
